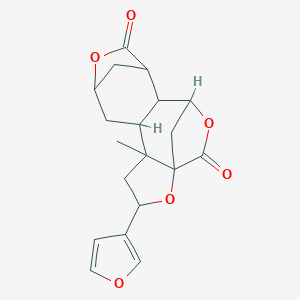

Diosbulbin B

Description

Properties

IUPAC Name |

(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANLIISUSNNDX-YHPVUIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diosbulbin B: A Multifaceted Approach to Combating Cancer

An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosbulbin B, a bioactive diterpenoid lactone isolated from the tubers of Dioscorea bulbifera, has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-neoplastic activity of this compound. It delves into its multifaceted effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved, to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical structures and diverse mechanisms of action. This compound is one such compound that has garnered significant attention for its potent cytotoxic effects against various cancer cell lines. This guide aims to provide a detailed technical understanding of how this compound exerts its anti-cancer effects at the molecular level.

Core Mechanisms of Action

This compound employs a multi-pronged attack on cancer cells, primarily through the induction of apoptosis and cell cycle arrest. These effects are orchestrated by its ability to modulate critical signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of the intrinsic apoptotic pathway, characterized by changes in the expression of the Bcl-2 family of proteins.

Key Molecular Events:

-

Upregulation of Bax: this compound treatment leads to a significant increase in the expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is markedly reduced.

-

Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis, as it leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.

Cell Cycle Arrest at G0/G1 Phase

A hallmark of this compound's anti-cancer activity is its ability to halt the cell cycle at the G0/G1 checkpoint, thereby preventing cancer cell proliferation. This is primarily mediated through its influence on the Yin Yang 1 (YY1)/p53 signaling axis.[1]

Key Molecular Events:

-

Inhibition of YY1: this compound has been shown to directly interact with and inhibit the expression of the transcription factor YY1.[1]

-

Activation of p53: The inhibition of YY1 leads to the activation of the tumor suppressor protein p53.[1]

-

Downregulation of Cell Cycle Regulators: Activated p53 then transcriptionally represses the expression of key proteins required for G1 to S phase transition, including:

-

Cyclins: Cyclin A2 and Cyclin B2

-

Cyclin-Dependent Kinases (CDKs): CDK1, CDK2, and CDK4[1]

-

Key Signaling Pathways Modulated by this compound

The pro-apoptotic and cell cycle inhibitory effects of this compound are a consequence of its ability to interfere with specific signaling pathways crucial for cancer cell survival and progression.

The YY1/p53 Signaling Pathway

The YY1/p53 pathway is a central target of this compound in non-small cell lung cancer (NSCLC) cells.[1] YY1 is an oncogenic transcription factor that is often overexpressed in various cancers and is known to negatively regulate p53. By inhibiting YY1, this compound effectively removes the brakes on p53, allowing it to exert its tumor-suppressive functions, namely inducing cell cycle arrest and apoptosis.[1]

The PD-L1/NLRP3 Pyroptosis Pathway

In the context of cisplatin-resistant gastric cancer, this compound has been shown to induce a form of inflammatory cell death called pyroptosis by modulating the PD-L1/NLRP3 pathway.[2][3][4]

Key Molecular Events:

-

Downregulation of PD-L1: Low-dose this compound downregulates the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[2][3][4]

-

Activation of NLRP3 Inflammasome: The decrease in PD-L1 leads to the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[2][3][4]

-

Induction of Pyroptosis: The activated NLRP3 inflammasome triggers a caspase-1-dependent pyroptotic cell death, contributing to the sensitization of resistant cancer cells to cisplatin.[2]

Potential Involvement of PI3K/Akt and STAT3 Pathways

While direct evidence for the modulation of the PI3K/Akt and STAT3 signaling pathways by this compound is still emerging, studies on related compounds such as Dioscin and Diosbulbin C suggest a potential role. Dioscin has been shown to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways. Further research is warranted to elucidate the direct effects of this compound on these crucial cancer-related pathways.

Quantitative Data on the Effects of this compound

The anti-cancer efficacy of this compound has been quantified in various cancer cell lines.

Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | NSCLC | 44.61 |

| PC-9 | NSCLC | 22.78 |

Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| A549 | Control | Data not available | Data not available | Data not available |

| This compound (Concentration) | Increased | Decreased | Decreased | |

| PC-9 | Control | Data not available | Data not available | Data not available |

| This compound (Concentration) | Increased | Decreased | Decreased | |

| H1299 | Control | Data not available | Data not available | Data not available |

| This compound (Concentration) | Increased | Decreased | Decreased |

Note: Specific percentage values for cell cycle distribution were not available in the searched literature. The table reflects the qualitative changes observed.

Table 3: Effect of this compound on the Expression of Key Regulatory Proteins

| Protein | Function | Effect of this compound |

| YY1 | Transcription Factor (Oncogene) | Downregulated |

| p53 | Tumor Suppressor | Upregulated |

| Cyclin A2/B2 | Cell Cycle Progression | Downregulated |

| CDK1/2/4 | Cell Cycle Progression | Downregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

| Bax | Pro-apoptotic | Upregulated |

| PD-L1 | Immune Checkpoint | Downregulated |

| NLRP3 | Inflammasome Component | Activated |

Note: This table represents the qualitative changes in protein expression. Quantitative fold-change data from densitometry analysis were not consistently available in the searched literature.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a series of concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)

This method is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Workflow:

Protocol:

-

Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.

-

Staining: Add propidium iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Workflow:

Protocol:

-

Lysate Preparation: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-YY1, anti-p53, anti-Bax, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, primarily by inducing apoptosis and G0/G1 cell cycle arrest through the modulation of the YY1/p53 signaling pathway. Its ability to induce pyroptosis via the PD-L1/NLRP3 pathway in chemoresistant cells highlights its potential for combination therapies.

Future research should focus on:

-

Quantitative Analysis: Obtaining more precise quantitative data on the dose- and time-dependent effects of this compound on cell cycle distribution and protein expression in a wider range of cancer cell lines.

-

PI3K/Akt and STAT3 Pathways: Elucidating the direct effects of this compound on the PI3K/Akt and STAT3 signaling pathways to gain a more complete understanding of its mechanism of action.

-

In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents and targeted therapies.

This in-depth technical guide provides a solid foundation for further investigation into the therapeutic potential of this compound, with the ultimate goal of translating these promising preclinical findings into effective clinical applications for the treatment of cancer.

References

- 1. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth arrest and apoptosis via caspase activation of dioscoreanone in human non-small-cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation and characterization of Diosbulbin B from Dioscorea bulbifera

An In-depth Technical Guide on the Isolation and Characterization of Diosbulbin B from Dioscorea bulbifera

Introduction

Dioscorea bulbifera, commonly known as the air potato, is a perennial vine that has been used in traditional medicine for treating various conditions, including goiter, inflammation, and tumors.[1][2] The therapeutic potential of this plant is largely attributed to its rich phytochemical composition, particularly diterpene lactones. Among these, this compound stands out as a major bioactive and toxic constituent.[3][4] It is a furanoid norditerpenoid that has demonstrated significant biological activities, including anticancer effects, but is also known for inducing hepatotoxicity, which limits its clinical application.[5][6]

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing this compound from D. bulbifera. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual workflows to facilitate further research and development.

Isolation and Purification of this compound

The isolation of this compound from the tubers of D. bulbifera is a multi-step process involving extraction and chromatographic purification. The selection of solvents and chromatographic techniques is critical for achieving high yield and purity.

Experimental Protocol 1: Solvent Extraction and Column Chromatography

This protocol is a widely cited method for obtaining this compound.

-

Preparation of Plant Material :

-

Extraction :

-

Macerate the powdered tuber material (e.g., 500 g) in 95% ethanol (B145695) (e.g., 2 L) at room temperature for 72 hours.[2] Alternatively, perform reflux extraction with acetone (B3395972) for two cycles.[7]

-

Filter the mixture to separate the extract from the solid plant residue.

-

Combine the liquid extracts and concentrate them under reduced pressure using a rotary evaporator until the solvent is fully removed, yielding a crude extract.[7]

-

-

Purification by Column Chromatography :

-

Prepare a silica (B1680970) gel slurry and pack it into a glass column. The mass ratio of the crude extract to silica gel should be approximately 1:1.[7]

-

Adsorb the crude extract onto a small amount of silica gel to create a dry sample.

-

Load the sample onto the top of the packed silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with solvents like chloroform (B151607) and ethyl acetate.[2][7]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions rich in this compound and concentrate them to yield the purified compound.

-

Experimental Workflow: Isolation and Purification

The following diagram illustrates the general workflow for isolating this compound.

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Characterization of this compound

Once isolated, the chemical structure of this compound must be confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for unambiguous structural elucidation.[8][9]

Experimental Protocol 2: NMR Spectroscopy

-

Sample Preparation : Dissolve a small amount (5-10 mg) of the purified this compound in a suitable deuterated solvent, such as DMSO-d₆ or pyridine-d₅.[10]

-

Data Acquisition : Acquire a series of NMR spectra, including:

-

¹H NMR : To determine the number and environment of protons.

-

¹³C NMR : To determine the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : To establish connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC for direct ¹J C-H coupling, HMBC for long-range ²⁻³J C-H coupling), which is crucial for assembling the complete molecular structure.[8]

-

-

Data Analysis : Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the known structure of this compound.

Experimental Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution of the purified compound in a suitable solvent like acetonitrile (B52724) or methanol.[1]

-

Instrumentation : Use a high-resolution mass spectrometer, such as a QE-Orbitrap or a Q-TOF system, coupled with a liquid chromatography system (UPLC or HPLC).[1][10]

-

Data Acquisition :

-

Inject the sample into the LC-MS system.

-

Use an electrospray ionization (ESI) source, typically in positive ion mode.[1]

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 70–1050 m/z).[1]

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which aid in structural confirmation.

-

-

Data Analysis :

-

Determine the exact mass of the molecular ion ([M+H]⁺).

-

Use the exact mass to calculate the elemental composition.

-

Analyze the fragmentation pattern to confirm the presence of key structural motifs of the this compound molecule.

-

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Parameter | Description | Reference |

| Molecular Formula | C₁₉H₂₀O₆ | [10] |

| Molecular Weight | 344.36 g/mol | [10] |

| Appearance | Diterpene lactone | [11] |

| ¹H and ¹³C NMR | Specific chemical shifts and coupling constants confirm the furanonorditerpenoid structure. 2D NMR (COSY, HSQC, HMBC) is used for full assignment. | [8] |

| HRMS (ESI+) | Provides the exact mass of the protonated molecule [M+H]⁺ at m/z 345.13326, confirming the elemental composition. | [1] |

Biological Activity and Mechanistic Pathways

This compound exhibits potent biological activities, most notably its anticancer effects.[11] However, its utility is hampered by significant hepatotoxicity.[4] Understanding the molecular mechanisms and signaling pathways it modulates is crucial for drug development.

Quantitative Data on Biological Activity

The following table summarizes key quantitative data regarding the biological effects of this compound from various studies.

Table 2: Summary of Quantitative Biological Data for this compound

| Activity | Model System | Parameter | Value | Reference |

| Anticancer | A549 NSCLC Cells | IC₅₀ (72h) | 44.61 µM | [11] |

| PC-9 NSCLC Cells | IC₅₀ (72h) | 22.78 µM | [11] | |

| A549 & PC-9 Cells | Apoptosis Induction | 12.5-100 µM (48h) | [11] | |

| A549 Xenograft Mice | Tumor Growth Inhibition | 5-15 mg/kg (i.p., daily) | [11] | |

| Hepatotoxicity | L-02 Hepatocytes | Autophagy/Apoptosis | 50-200 µM (48h) | [3][11] |

| ICR Mice | Liver Injury Induction | 16-64 mg/kg (i.g., daily) | [11] |

Signaling Pathways Modulated by this compound

This compound influences several critical cellular signaling pathways, leading to its observed biological effects.

1. Apoptosis and Autophagy in Cancer and Liver Cells

This compound can induce both apoptosis (programmed cell death) and autophagy. In cancer cells, this leads to an antitumor effect.[11] In hepatocytes, however, these same pathways contribute to liver injury.[3] The process often involves mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[3]

Caption: this compound-induced apoptosis and autophagy signaling.

2. PD-L1/NLRP3 Pathway in Gastric Cancer

In certain cancer types, such as cisplatin-resistant gastric cancer, low-dose this compound can enhance treatment sensitivity by activating pyroptotic cell death. It achieves this by modulating the intrinsic PD-L1/NLRP3 signaling pathway.[12]

Caption: this compound modulation of the PD-L1/NLRP3 pathway.

Conclusion

This compound is a pharmacologically significant but toxic compound isolated from Dioscorea bulbifera. Its isolation relies on standard phytochemical techniques involving solvent extraction and silica gel chromatography. Definitive characterization is achieved through a combination of NMR spectroscopy and high-resolution mass spectrometry. While its potent anticancer activity, mediated through the induction of apoptosis and modulation of pathways like PD-L1/NLRP3, makes it a compound of interest for drug development, its associated hepatotoxicity remains a major obstacle.[4][11][12] Future research should focus on optimizing extraction processes, exploring structural modifications to reduce toxicity while preserving efficacy, and further elucidating its complex mechanisms of action to unlock its full therapeutic potential.

References

- 1. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]

- 4. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102070646A - Extraction method of this compound - Google Patents [patents.google.com]

- 8. Diosbulbin-B from the Leaves and Stems of Dioscorea bulbifera: 1H-1H and 13C-1H COSY NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometric and NMR characterization of metabolites of roxifiban, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Diosbulbin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosbulbin B is a furanoid norditerpene lactone and a major constituent of Dioscorea bulbifera, a plant used in traditional medicine. While it has shown potential antineoplastic activity, its utility is hampered by significant hepatotoxicity. A thorough understanding of the pharmacokinetics (PK) and metabolism of this compound is crucial for assessing its therapeutic potential and toxicity profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily investigated in rats. The compound exhibits notable gender-specific differences in its absorption and disposition.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Administration [1][2][3]

| Parameter | Male Rats (32 mg/kg) | Female Rats (32 mg/kg) |

| Tmax (h) | 1.88 ± 0.22 | - |

| Cmax (ng/mL) | 18.0 ± 3.1 | - |

| t1/2 (h) | 6.89 ± 1.0 | - |

| Ke (L/h) | 0.103 ± 0.01 | - |

| AUC(0-t) (ng·h/mL) | - | - |

| AUC(0-∞) (ng·h/mL) | - | - |

| Absolute Bioavailability (%) | 0.3 | 2.0 |

Table 2: Pharmacokinetic Parameters of this compound in Rats After a Single Intravenous Administration (0.5 mg/kg)

| Parameter | Male Rats | Female Rats |

| t1/2 (h) | - | Longer than males |

| MRT (h) | - | Longer than males |

| Vd (L/kg) | - | Larger than males |

| CL (L/h/kg) | - | Higher than males |

Note: Specific values for female rats after oral administration and for some parameters after intravenous administration were not available in the reviewed literature.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A representative experimental design for an in vivo pharmacokinetic study of this compound in rats is outlined below.

In vivo pharmacokinetic study workflow for this compound in rats.

Animals: Male and female Sprague-Dawley rats are typically used. Animals are acclimatized for a week before the experiment and fasted overnight with free access to water prior to drug administration.

Drug Administration:

-

Oral: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

-

Intravenous: this compound is dissolved in a vehicle suitable for injection (e.g., a mixture of ethanol, propylene (B89431) glycol, and saline) and administered via the tail vein.

Sample Collection:

-

Blood: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period.

Sample Preparation and Analysis:

-

Extraction: this compound is extracted from plasma, urine, or homogenized feces using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.

-

LC-MS/MS Analysis: The concentration of this compound in the processed samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3]

Metabolism

The metabolism of this compound is a critical factor in its hepatotoxicity. It undergoes metabolic activation primarily in the liver, leading to the formation of reactive metabolites.

Metabolic Pathway

The primary metabolic pathway of this compound involves the oxidation of its furan (B31954) ring by cytochrome P450 enzymes, predominantly CYP3A4.[4][5][6][7] This leads to the formation of a reactive cis-enedial intermediate. This electrophilic metabolite can then be detoxified by conjugation with glutathione (B108866) (GSH) or can covalently bind to cellular macromolecules, such as proteins, contributing to cellular damage and toxicity.

Metabolic activation pathway of this compound.

In Vitro Metabolism Studies

In vitro metabolism studies are essential for identifying the enzymes and pathways involved in the biotransformation of a drug candidate.

-

Incubation Mixture Preparation: A typical incubation mixture contains:

-

Liver microsomes (from human or rat)

-

This compound (dissolved in a suitable solvent like methanol (B129727) or DMSO)

-

NADPH-generating system (or NADPH) as a cofactor

-

Phosphate buffer (pH 7.4)

-

-

Incubation: The mixture is pre-incubated at 37°C before initiating the reaction by adding the NADPH-generating system. The reaction is allowed to proceed for a specific time.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.

-

Metabolite Identification: The supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites formed.[4][7]

Distribution

The distribution of a drug into various tissues determines its site of action and potential for organ-specific toxicity.

Tissue Distribution

While detailed quantitative data on the tissue distribution of this compound are limited, it is known to distribute to various organs. Studies in mice have shown that this compound can accumulate in the lungs.[7]

Plasma Protein Binding

Equilibrium dialysis is considered the gold standard for determining the extent of drug binding to plasma proteins.

-

Apparatus Setup: A dialysis cell is used, which is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules like this compound but retains large protein molecules.

-

Sample and Buffer Addition: One chamber is filled with plasma containing a known concentration of this compound, and the other chamber is filled with a protein-free buffer.

-

Equilibration: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

-

Sample Analysis: After equilibration, the concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

Calculation: The percentage of protein-bound drug is calculated from the difference in drug concentration between the two chambers.

Excretion

The primary routes of excretion for this compound and its metabolites are through urine and feces. In a study with rats, a very small percentage (0.89%) of the administered oral dose of this compound was excreted unchanged in the urine over 60 hours, suggesting extensive metabolism or other routes of elimination.[1][2][3]

Signaling Pathways in this compound-Induced Toxicity

This compound is known to induce hepatotoxicity through mechanisms involving apoptosis and autophagy.

This compound-Induced Apoptosis and Autophagy

This compound can induce an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, in turn, can trigger the intrinsic apoptosis pathway, characterized by the activation of caspases. Simultaneously, this compound can induce autophagy, a cellular self-degradation process. The interplay between apoptosis and autophagy in this compound-induced cell death is complex and an area of ongoing research.

References

- 1. Determination of this compound in rat plasma and urine by LC-MS/MS and its application in pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mttlab.eu [mttlab.eu]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of this compound in vitro and in vivo in rats: formation of reactive metabolites and human enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]

Diosbulbin B: A Deep Dive into its Structure-Activity Relationship for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosbulbin B, a furanonorditerpenoid extracted from the tubers of Dioscorea bulbifera, has garnered significant attention in the scientific community for its potent biological activities. Exhibiting a complex and intriguing chemical architecture, this compound has demonstrated both promising anticancer properties and significant hepatotoxicity. This dual nature necessitates a thorough understanding of its structure-activity relationship (SAR) to guide the development of safer and more efficacious therapeutic agents. This technical guide provides a comprehensive overview of the SAR of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Structure and Biological Activity

This compound is characterized by a compact tetracyclic core with a furan (B31954) ring, a lactone moiety, and several stereocenters. Its biological effects are multifaceted, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression. However, the metabolic activation of the furan ring by cytochrome P450 enzymes, particularly CYP3A4, leads to the formation of reactive metabolites responsible for its pronounced liver toxicity.[1][2]

Quantitative Analysis of Biological Activity

The cytotoxic and antiproliferative effects of this compound and its naturally occurring analogue, Diosbulbin C, have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a crucial metric for quantifying their potency.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | A549 (Non-small cell lung cancer) | MTT | 44.61 | [3] |

| PC-9 (Non-small cell lung cancer) | MTT | 22.78 | [3] | |

| Diosbulbin C | A549 (Non-small cell lung cancer) | CCK-8 | 100.2 | [4] |

| NCI-H1299 (Non-small cell lung cancer) | CCK-8 | 141.9 | [4] | |

| HELF (Normal lung fibroblast) | CCK-8 | 228.6 | [4] |

Structure-Activity Relationship Insights

While comprehensive SAR studies involving a wide array of synthetic this compound derivatives are limited in the public domain, a comparative analysis of this compound and C provides initial insights:

-

The Furan Moiety: The furan ring is a critical structural feature for both the anticancer activity and the hepatotoxicity of this compound. Its metabolic oxidation is a key step in the bioactivation that leads to toxic reactive intermediates.[1]

-

Substitutions on the Core Structure: The structural differences between this compound and C, though subtle, result in a noticeable variation in their cytotoxic potency. This compound generally exhibits lower IC50 values, suggesting it is a more potent cytotoxic agent than Diosbulbin C in the tested lung cancer cell lines.[3][4] This highlights the sensitivity of the biological activity to minor structural modifications. Further research into a broader range of analogs is necessary to delineate the specific contributions of each functional group to the observed effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key assays used in the evaluation of this compound and its analogs.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of single cells after treatment.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

-

Compound Treatment: Treat the cells with the compound for a specified period.

-

Colony Formation: Replace the medium with fresh, compound-free medium and allow the cells to grow for 10-14 days until visible colonies are formed.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Caption: Mitochondrial-Dependent Apoptosis Pathway Induced by this compound.

Caption: this compound-Induced G1 Cell Cycle Arrest via the YY1/p53 Axis.[3]

Caption: Metabolic Activation and Hepatotoxicity Pathway of this compound.[1]

Conclusion and Future Directions

This compound represents a promising but challenging scaffold for the development of novel anticancer drugs. Its potent cytotoxic effects are unfortunately coupled with significant hepatotoxicity, which is primarily driven by the metabolic activation of its furan moiety. The initial SAR insights gleaned from comparing this compound and C underscore the potential for medicinal chemistry to modulate this activity-toxicity profile.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs. Key areas of exploration should include:

-

Modification of the Furan Ring: To mitigate metabolic activation and reduce hepatotoxicity.

-

Derivatization at Various Positions: To enhance anticancer potency and selectivity.

-

Elucidation of Novel Targets: To better understand the full spectrum of its mechanism of action.

A systematic approach to SAR will be instrumental in unlocking the therapeutic potential of the diosbulbin scaffold, paving the way for the development of next-generation anticancer agents with improved safety and efficacy. This technical guide serves as a foundational resource to inform and guide these future drug discovery and development efforts.

References

- 1. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycyrrhizin protects against this compound-induced hepatotoxicity by inhibiting the metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vivo Antitumor Effects of Diosbulbin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antitumor effects of Diosbulbin B (DB), a diterpene lactone isolated from Dioscorea bulbifera L. The document synthesizes findings from multiple preclinical studies, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Summary of In Vivo Antitumor Efficacy

This compound has demonstrated significant antitumor activity in various preclinical cancer models. Its efficacy is often dose-dependent and can be enhanced when used in combination with conventional chemotherapeutic agents. The following tables summarize the key quantitative data from in vivo studies.

Table 1: Antitumor Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition (%) | Key Findings | Reference |

| Gastric Cancer (Cisplatin-Resistant) | Xenograft tumor-bearing mice | SGC7901/CDDP & BGC823/CDDP | DB + Cisplatin (B142131) | DB: Low-dose (unspecified) | Significantly inhibited tumor weight and volume | Low-dose DB sensitizes cisplatin-resistant gastric cancer cells to cisplatin by inducing pyroptosis. | [1][2] |

| Non-Small Cell Lung Cancer (NSCLC) | Subcutaneous tumors in nude mice | A549, PC-9, H1299 | This compound (DIOB) | Not specified | Notably inhibited tumor growth | DIOB induces G0/G1 phase arrest and apoptosis by targeting the YY1/p53 signaling pathway. | [3] |

| Sarcoma | S180 sarcoma transplanted mice | S180 | This compound | 2, 4, 8, 16 mg/kg | 45.76, 65.91, 77.61, 86.08 | DB demonstrates dose-dependent antitumor effects without significant toxicity. | [4] |

| Hepatocellular Carcinoma | H22 tumor-bearing mice | H22 | Ethanol and ethyl acetate (B1210297) extracts of D. bulbifera | Not specified | Decreased tumor weight | The extracts, containing this compound, showed antitumor effects. | [4] |

Table 2: Effects of this compound on Molecular Markers in Tumor Tissues

| Cancer Type | Animal Model | Treatment | Biomarker | Change | Method of Analysis | Reference |

| Gastric Cancer (Cisplatin-Resistant) | Xenograft mice | DB + Cisplatin | Cyclin D1, CDK2, Ki67 | Decreased | Immunohistochemistry (IHC) | [1][2] |

| Gastric Cancer (Cisplatin-Resistant) | Xenograft mice | DB + Cisplatin | Caspase-3, Bax | Increased | IHC | [1] |

| Gastric Cancer (Cisplatin-Resistant) | Xenograft mice | PD-L1 knockdown | Cyclin D1, CDK2, Ki67 | Inhibited | Western Blot, IHC | [1] |

| Gastric Cancer (Cisplatin-Resistant) | Xenograft mice | PD-L1 knockdown | Caspase-3, Bax | Promoted | Western Blot, IHC | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | Nude mice | DIOB | YY1 | Inhibited | Not specified | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | Nude mice | DIOB | p53 | Triggered | Not specified | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | Nude mice | DIOB | Cyclin A2, B2, CDK1, CDK2, CDK4, BCL-2 | Inhibited | Not specified | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | Nude mice | DIOB | BAX | Induced | Not specified | [3] |

Detailed Experimental Protocols

This section outlines the methodologies employed in the key in vivo studies to evaluate the antitumor effects of this compound.

2.1. Xenograft Tumor-Bearing Mice Models

-

Animal Strain: Nude mice or other immunocompromised strains are typically used.[3][4]

-

Cell Lines and Implantation:

-

For gastric cancer studies, cisplatin-resistant human gastric cancer cell lines (e.g., SGC7901/CDDP, BGC823/CDDP) are used.[1]

-

For non-small cell lung cancer studies, cell lines such as A549, PC-9, and H1299 are utilized.[3]

-

For sarcoma models, S180 cells are transplanted.[4]

-

Cells are typically injected subcutaneously into the flank of the mice.

-

-

Treatment Regimen:

-

This compound Administration: DB is administered via routes such as intragastric gavage or intraperitoneal injection. Dosages vary between studies, for example, ranging from 2 to 16 mg/kg in sarcoma models.[4]

-

Combination Therapy: In studies evaluating synergistic effects, DB is co-administered with other chemotherapeutic agents like cisplatin.[1]

-

Control Groups: Control groups typically receive the vehicle used to dissolve the compounds (e.g., 5% polyethylene (B3416737) glycol 400 in saline).[5]

-

-

Monitoring and Endpoint:

-

Tumor volume and weight are monitored regularly throughout the experiment.

-

Animal body weight and general health are also observed to assess toxicity.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis.

-

2.2. Immunohistochemistry (IHC)

-

Tissue Preparation: Excised tumor tissues are fixed in formalin, embedded in paraffin, and sectioned.

-

Staining: Tissue sections are incubated with primary antibodies against target proteins (e.g., Ki67, Caspase-3, Bax, Cyclin D1, CDK2).[1] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the protein expression.

-

Analysis: The expression and localization of the target proteins within the tumor tissue are examined under a microscope.

2.3. Western Blot Analysis

-

Protein Extraction: Proteins are extracted from homogenized tumor tissues.

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest, followed by a secondary antibody.

-

Detection: Protein bands are visualized using a chemiluminescence detection system. This method is used to quantify the expression levels of key proteins in signaling pathways.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its antitumor effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and drug resistance.

3.1. PD-L1/NLRP3-Mediated Pyroptosis in Gastric Cancer

In cisplatin-resistant gastric cancer, low-dose this compound downregulates PD-L1, which in turn activates NLRP3-mediated pyroptosis, a form of inflammatory cell death.[1][2] This process sensitizes the cancer cells to cisplatin. The induction of pyroptosis also leads to subsequent apoptosis.[1]

References

- 1. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-non-small cell lung cancer effect of this compound: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabonomic approaches investigate this compound-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]

Diosbulbin B and Oxidative Stress in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosbulbin B (DB), a diterpene lactone found in the tuber of Dioscorea bulbifera L., has been identified as a significant hepatotoxic compound.[1] Its use in traditional medicine is overshadowed by numerous clinical reports of liver injury.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced hepatotoxicity, with a primary focus on its role in inducing oxidative stress in liver cells. We will explore the intricate signaling pathways, present key quantitative data from relevant studies, and detail the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

Dioscorea bulbifera L. has a history of use in traditional Chinese medicine for treating various ailments, including thyroid disease.[1] However, its clinical application is limited by significant hepatotoxicity, with this compound being a major toxic ingredient.[1][2] The furan (B31954) moiety in the structure of this compound is believed to be responsible for the formation of electrophilic species that lead to liver damage.[1][3] A central mechanism of DB-induced hepatotoxicity is the induction of oxidative stress, which triggers a cascade of cellular events, including mitochondrial dysfunction, autophagy, and apoptosis.[1][4] Understanding these mechanisms is crucial for developing strategies to mitigate its toxicity and for the safety evaluation of herbal medicines.

Quantitative Data on this compound-Induced Hepatotoxicity

The following tables summarize the quantitative data from studies investigating the effects of this compound on liver cells. These data highlight the dose-dependent nature of DB's toxicity.

Table 1: Effect of this compound on L-02 Hepatocyte Viability

| Treatment Duration | DB Concentration (µM) | Cell Viability (%) |

| 48h | 50 | Significantly Decreased |

| 48h | 100 | Significantly Decreased |

| 48h | 200 | Significantly Decreased |

Data extracted from studies on L-02 hepatocytes.[1][5]

Table 2: Effect of this compound on Markers of Liver Injury and Apoptosis in L-02 Hepatocytes (48h treatment)

| Parameter | DB Concentration (µM) | Observation |

| ALT Activity | 50, 100, 200 | Increased |

| AST Activity | 50, 100, 200 | Increased |

| LDH Leakage | 50, 100, 200 | Increased |

| Caspase-3 Activity | 50, 100, 200 | Increased |

| Caspase-9 Activity | 50, 100, 200 | Increased |

| Bax/Bcl-2 Ratio | 50, 100, 200 | Up-regulated |

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; LDH: Lactate (B86563) dehydrogenase. Data compiled from in vitro studies.[1][4]

Table 3: Effect of this compound on Oxidative Stress and Mitochondrial Function in L-02 Hepatocytes (48h treatment)

| Parameter | DB Concentration (µM) | Observation |

| Intracellular ROS | 50, 100, 200 | Increased |

| MMP (ΔΨm) | 50, 100, 200 | Decreased |

| ATP Production | 50, 100, 200 | Decreased |

| MDA Content | 50, 100, 200 | Increased |

| SOD Activity | 50, 100, 200 | Reduced |

ROS: Reactive Oxygen Species; MMP: Mitochondrial Membrane Potential; ATP: Adenosine Triphosphate; MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase.[1][4]

Table 4: Effect of this compound on Autophagy Markers in L-02 Hepatocytes (48h treatment)

| Protein | DB Concentration (µM) | Expression Level |

| LC3 II/I Ratio | 50, 100, 200 | Increased (dose-dependent) |

| Beclin-1 | 50, 100, 200 | Increased (dose-dependent) |

| p62 | 50, 100, 200 | Decreased |

Data indicates the activation of autophagy in response to DB treatment.[1][6]

Core Signaling Pathways in this compound-Induced Hepatotoxicity

The hepatotoxicity of this compound is orchestrated by a complex interplay of signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).

ROS-Mediated Mitochondrial Dysfunction and Apoptosis

This compound treatment leads to a significant increase in intracellular ROS levels in hepatocytes.[1][4] This oxidative stress directly targets mitochondria, which are central to cellular energy metabolism and redox homeostasis.[1] The accumulation of ROS leads to:

-

Decreased Mitochondrial Membrane Potential (MMP): A hallmark of mitochondrial damage, indicating compromised mitochondrial integrity.[1][4]

-

Reduced ATP Production: Impaired mitochondrial function leads to a deficit in cellular energy supply.[1][4]

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): This event further disrupts mitochondrial function and can lead to the release of pro-apoptotic factors.[1][4]

This cascade of mitochondrial dysfunction culminates in the activation of the intrinsic apoptosis pathway, characterized by the up-regulation of the Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[1]

Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound.

Autophagy in Response to this compound

Autophagy, a cellular self-digestion process for removing damaged organelles, is also activated in response to this compound-induced stress.[1] This is evidenced by the increased expression of LC3 II/I and Beclin-1, and the degradation of p62.[1] Interestingly, autophagy appears to play a dual role. Initially, it may act as a protective mechanism to clear damaged mitochondria and aggregated proteins.[1] However, excessive or prolonged autophagy can contribute to cell death.[1] The ROS scavenger N-acetyl-l-cysteine (NAC) has been shown to restore mitochondrial function and reduce autophagy, indicating that ROS is a key upstream regulator of this process.[1][6]

Caption: Regulation of autophagy by ROS in this compound-treated hepatocytes.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[7] Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including those encoding for antioxidant enzymes.[8] While direct studies on this compound's effect on this pathway are emerging, phytochemicals that activate the Nrf2 pathway have shown promise in mitigating liver injury.[7] This suggests that targeting the Keap1-Nrf2 pathway could be a therapeutic strategy to counteract this compound-induced oxidative stress.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound-induced hepatotoxicity.

Cell Culture and Treatment

-

Cell Line: Human normal liver cell line L-02 is commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with varying concentrations of DB (e.g., 0, 50, 100, 200 µM) for specified durations (e.g., 24, 48, 72 hours).

Assessment of Cell Viability and Cytotoxicity

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed L-02 cells in a 96-well plate.

-

After treatment with this compound, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 490 nm using a microplate reader.[1]

-

-

LDH Leakage Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a marker of cytotoxicity. The activity of LDH is measured using a commercially available kit according to the manufacturer's instructions.

Measurement of Oxidative Stress Markers

-

Intracellular ROS Detection: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is commonly used.

-

Load cells with DCFH-DA.

-

After treatment with this compound, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of ROS.

-

-

Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA) is a product of lipid peroxidation and a marker of oxidative damage. Its levels can be quantified using a thiobarbituric acid reactive substances (TBARS) assay kit.

-

Antioxidant Enzyme Activity: The activities of antioxidant enzymes like superoxide dismutase (SOD) can be measured using specific commercial assay kits.

Analysis of Mitochondrial Function

-

Mitochondrial Membrane Potential (MMP) Assay: The fluorescent dye JC-1 is used to assess MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or damaged cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify changes in MMP.

-

ATP Measurement: Intracellular ATP levels can be determined using a luciferin/luciferase-based bioluminescence assay kit.

Detection of Apoptosis

-

Caspase Activity Assays: The activities of key apoptosis-related enzymes, caspase-3 and caspase-9, can be measured using colorimetric or fluorometric assay kits that utilize specific peptide substrates.

-

Western Blot Analysis: The expression levels of apoptosis-related proteins such as Bax and Bcl-2 can be determined by Western blotting.

Assessment of Autophagy

-

Western Blot Analysis: The conversion of LC3-I to LC3-II and the expression levels of Beclin-1 and p62 are key indicators of autophagy that can be assessed by Western blot.

-

Monodansylcadaverine (MDC) Staining: MDC is a fluorescent dye that accumulates in autophagic vacuoles. An increase in MDC fluorescence indicates an increase in autophagosome formation.

Caption: General experimental workflow for studying this compound hepatotoxicity.

Conclusion and Future Directions

This compound induces significant hepatotoxicity in liver cells primarily through the induction of oxidative stress. This leads to mitochondrial dysfunction, the activation of mitochondria-dependent apoptosis, and the modulation of autophagy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers investigating the toxicological profile of this compound and other natural compounds.

Future research should focus on further elucidating the intricate crosstalk between apoptosis and autophagy in DB-induced liver injury. A deeper investigation into the role of the Keap1-Nrf2 pathway and the identification of specific molecular targets of this compound could pave the way for the development of novel therapeutic interventions to mitigate its hepatotoxicity. Such studies are essential for ensuring the safe use of traditional medicines and for the development of new drugs with improved safety profiles.

References

- 1. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]

- 7. Targeting Nrf2/Keap1 signaling pathway by bioactive natural agents: Possible therapeutic strategy to combat liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Modulation of Autophagy by Diosbulbin B

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diosbulbin B (DB), a diterpene lactone derived from Dioscorea bulbifera L., is a compound with recognized anti-tumor properties.[1][2] However, its clinical application is significantly hampered by its pronounced hepatotoxicity.[3][4] Emerging research has identified the modulation of autophagy as a critical cellular response to DB exposure. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences autophagic pathways, summarizes key quantitative findings from relevant studies, details essential experimental protocols for investigation, and visualizes the core signaling cascades. The central finding is that DB induces a state of protective autophagy, primarily mediated by reactive oxygen species (ROS), which serves to counteract mitochondria-dependent apoptosis.[5][6] Understanding this intricate balance between autophagy and apoptosis is crucial for developing strategies to mitigate DB's toxicity while potentially enhancing its therapeutic efficacy.

Core Mechanism: ROS-Mediated Protective Autophagy

The primary mechanism of action for this compound in modulating autophagy involves the induction of oxidative stress.[5]

-

Induction of Reactive Oxygen Species (ROS): Treatment with this compound leads to a significant increase in intracellular ROS levels.[5][6]

-

Mitochondrial Dysfunction: This accumulation of ROS directly causes mitochondrial damage, characterized by a decrease in mitochondrial membrane potential (MMP), reduced ATP production, and abnormal opening of the mitochondrial permeability transition pore (mPTP).[5][6]

-

Activation of Autophagy: In response to this mitochondrial stress, the cell activates autophagy as a pro-survival mechanism. This is evidenced by the formation of autophagosomes and autolysosomes, an increased ratio of LC3-II to LC3-I, elevated expression of Beclin-1, and decreased levels of the autophagic substrate p62/SQSTM1.[5][7]

-

Inhibition of Apoptosis: The activation of this autophagic response serves to protect the cells from programmed cell death (apoptosis). When autophagy is chemically inhibited (e.g., by 3-methyladenine), DB-induced apoptosis is exacerbated, confirming the protective role of autophagy in this context.[5][6]

While autophagy is initially protective, excessive ROS production and the resulting mitochondrial damage can ultimately overwhelm this defense, leading to cellular injury and contributing to the observed hepatotoxicity.[5][8]

Signaling Pathways and Molecular Interactions

The cellular response to this compound involves a complex interplay between autophagy and apoptosis signaling pathways, with the Bcl-2 family of proteins playing a pivotal role at the nexus of these two processes.

Autophagy Induction Pathway

This compound triggers autophagy through a cascade initiated by ROS-induced stress. The key molecular event is the formation of the autophagosome, a process regulated by a core complex of autophagy-related (Atg) proteins. Beclin-1 is a central component of the Class III PI3K complex, which is essential for the initiation of the autophagosome.[9] DB treatment leads to an upregulation of Beclin-1 expression, thereby promoting autophagic activity.[5][7] The conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form LC3-II is a hallmark of autophagy induction, and this ratio is significantly increased by DB.[7] Concurrently, the degradation of p62, a protein that links ubiquitinated cargo to the autophagosome for clearance, indicates a functional autophagic flux.[5]

Crosstalk with the Apoptotic Pathway

The anti-apoptotic protein Bcl-2 can bind to Beclin-1 through its BH3 domain, thereby inhibiting Beclin-1's function and suppressing autophagy.[9][10] this compound-induced stress can disrupt this inhibitory complex, freeing Beclin-1 to initiate autophagy. Simultaneously, DB promotes apoptosis through the mitochondrial (intrinsic) pathway by increasing the expression of the pro-apoptotic protein Bax relative to Bcl-2.[5] This altered Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[5][7] Autophagy activation counteracts this by clearing damaged mitochondria (mitophagy), thus reducing the apoptotic signal.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound treatment as reported in studies using the human L-02 hepatocyte cell line.[1][5][7]

Table 1: Cytotoxicity and Apoptotic Effects of this compound

| Parameter | Concentration (µM) | Duration (h) | Result | Cell Line |

|---|---|---|---|---|

| Cell Viability | 50 | 48 | Significant Decrease | L-02 |

| 100 | 48 | Significant Decrease | L-02 | |

| 200 | 48 | Significant Decrease | L-02 | |

| IC₅₀ | 44.61 | 24-72 | - | A549 |

| 22.78 | 24-72 | - | PC-9 | |

| Caspase-3 Activity | 50-200 | 48 | Dose-dependent Increase | L-02 |

| Caspase-9 Activity | 50-200 | 48 | Dose-dependent Increase | L-02 |

| Apoptosis | 100 (+ 3-MA) | 48 | Increased vs. DB alone | L-02 |

| | 100 (+ Rapa) | 48 | Decreased vs. DB alone | L-02 |

Table 2: Modulation of Autophagy Markers by this compound in L-02 Hepatocytes (48h)

| Marker | Concentration (µM) | Result |

|---|---|---|

| LC3-II / LC3-I Ratio | 50-200 | Dose-dependent Increase |

| Beclin-1 Expression | 50-200 | Dose-dependent Increase |

| p62 Expression | 50-200 | Dose-dependent Decrease |

Table 3: Indicators of Hepatotoxicity and Oxidative Stress in L-02 Hepatocytes (48h)

| Parameter | Concentration (µM) | Result |

|---|---|---|

| LDH Leakage | 50-200 | Dose-dependent Increase |

| ALT Activity | 50-200 | Dose-dependent Increase |

| AST Activity | 50-200 | Dose-dependent Increase |

| Intracellular ROS | 50-200 | Dose-dependent Increase |

| Mitochondrial Membrane Potential | 50-200 | Dose-dependent Decrease |

| ATP Production | 50-200 | Dose-dependent Decrease |

Key Experimental Protocols

The following are standardized methodologies for assessing the impact of this compound on autophagy.

General Experimental Workflow

A typical workflow to investigate DB-induced autophagy involves parallel assessments of autophagic flux, protein marker expression, and cell viability/apoptosis.

Western Blotting for Autophagy Markers

This protocol is used to quantify changes in key autophagy-related proteins.[11][12]

-

Cell Lysis: After treatment with DB (e.g., 0, 50, 100, 200 µM for 48h), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-15% SDS-polyacrylamide gel. Note: A higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I (16 kDa) and LC3-II (14 kDa).

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B, p62/SQSTM1, and Beclin-1. A loading control (e.g., β-actin or GAPDH) must be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Analysis: Quantify band intensity using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize protein levels to the loading control.

Autophagosome Visualization by MDC Staining

Monodansylcadaverine (MDC) is a fluorescent dye that accumulates in acidic autophagic vacuoles.[7]

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment: Treat cells with this compound as per the experimental design.

-

Staining: After treatment, remove the medium and incubate cells with 50 µM MDC in PBS at 37°C for 30 minutes.

-

Washing: Wash cells three times with PBS.

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes.

-

Imaging: Immediately visualize the cells using a fluorescence microscope with a UV filter (Excitation: ~355 nm, Emission: ~512 nm). Autophagosomes will appear as distinct green/blue puncta.

-

Analysis: Quantify the number and intensity of MDC puncta per cell to assess the level of autophagy induction.

Autophagic Flux Assay

To determine if DB enhances autophagic flux (the entire process from formation to degradation), lysosomal inhibitors are used.

-

Experimental Setup: Include treatment groups with DB alone and DB co-treated with a lysosomal inhibitor like Chloroquine (CQ) or Bafilomycin A1 for the final 2-4 hours of the experiment.

-

Protein Analysis: Perform Western blotting for LC3 and p62.

-

Interpretation: A further accumulation of LC3-II and p62 in the co-treated (DB + inhibitor) group compared to the DB-only group indicates that DB is promoting active autophagic flux. If there is no further increase, it may suggest that DB blocks the fusion of autophagosomes with lysosomes.[13]

Conclusion and Future Directions

This compound is a potent modulator of autophagy, primarily acting through the induction of ROS and subsequent mitochondrial stress. The resulting activation of autophagy functions as a critical, albeit limited, protective mechanism against apoptosis, particularly in hepatocytes. This dual role complicates its therapeutic profile; the pro-survival autophagic response is beneficial in the context of anti-cancer activity but is insufficient to fully prevent the hepatotoxicity that limits its clinical use.

For drug development professionals, these findings suggest two key strategies:

-

Co-therapies: Combining this compound with potent antioxidants could mitigate ROS-induced liver damage, potentially widening its therapeutic window.[5]

-

Autophagy Modulation: For cancer therapy, precise modulation of autophagy could be explored. Inhibiting the protective autophagic response in cancer cells could sensitize them to DB-induced apoptosis, thereby enhancing its anti-tumor effects.[14]

Further research should focus on elucidating the upstream regulators of ROS production post-DB treatment and investigating the specific role of mitophagy in the cellular response. A deeper understanding of the precise molecular switches that govern the balance between protective autophagy and cell death will be paramount for safely harnessing the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 3. This compound: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Assays to Monitor Autophagy Progression in Cell Cultures [mdpi.com]

- 14. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]

Diosbulbin B-Induced Mitochondrial Dysfunction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and key signaling pathways involved in mitochondrial dysfunction induced by Diosbulbin B (DB), a major toxic component of Dioscorea bulbifera L.[1][2] The information presented herein is intended to support research and development efforts aimed at understanding and mitigating the hepatotoxicity associated with this compound.

Core Mechanisms of this compound-Induced Mitochondrial Toxicity

This compound (DB) is a diterpene lactone that has been identified as a primary contributor to the hepatotoxicity observed with long-term use of Dioscorea bulbifera L.[1][3] The mitochondrion is a primary target of DB-induced cellular injury.[1][4] The toxic effects of DB on mitochondria are multifaceted, culminating in apoptosis and cellular damage. The core mechanisms are detailed below.

Induction of Oxidative Stress

A pivotal event in DB-induced mitochondrial dysfunction is the excessive production of reactive oxygen species (ROS).[1][2] The furan (B31954) moiety of DB is believed to be responsible for the formation of electrophilic species that lead to liver damage.[1] This increase in intracellular ROS creates a state of oxidative stress, which in turn damages mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).[1] This damage can disrupt the electron transport chain (ETC), leading to a vicious cycle of further ROS production and mitochondrial injury.[1]

Disruption of Mitochondrial Membrane Potential (MMP)